6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Overview
Description
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: is an organic compound belonging to the quinoxaline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring, and a dione functional group at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves the reaction of 6,7-dichloroquinoxaline with suitable reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce chlorine atoms into the quinoxaline ring, followed by oxidation to form the dione group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced products with hydrogen atoms replacing the chlorine atoms.
- Substituted products with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar quinoxaline ring structure but without the chlorine atoms and dione group.
6,7-Dimethylquinoxaline-2,3(1H,4H)-dione: A similar compound with methyl groups instead of chlorine atoms.
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione: A related compound with fluorine atoms instead of chlorine atoms.
Uniqueness: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its chemical reactivity and biological activity. The dione group also adds to its distinctiveness, providing additional sites for chemical modification and interaction with molecular targets.
Properties
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
Record name | DCQX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-13-5 | |
Record name | DCQX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding DCQX?
A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.
Q2: How does DCQX interact with its target and what are the downstream effects?
A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.